molecular formula C22H17F3N2O3S B265271 3-methyl-1-oxo-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-1H-isochromene-3-carboxamide

3-methyl-1-oxo-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-1H-isochromene-3-carboxamide

Cat. No. B265271
M. Wt: 446.4 g/mol
InChI Key: RVTOUUPDAZHNCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-1-oxo-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-1H-isochromene-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the isochromene family and has a thiazole ring, which makes it a unique chemical structure.

Mechanism of Action

The mechanism of action of 3-methyl-1-oxo-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-1H-isochromene-3-carboxamide is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, which are involved in the growth and proliferation of cancer cells. This inhibition leads to the death of cancer cells, making it a potential candidate for cancer treatment.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-1-oxo-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-1H-isochromene-3-carboxamide has several biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory cytokines, which are involved in the development of inflammatory diseases. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 3-methyl-1-oxo-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-1H-isochromene-3-carboxamide in lab experiments is its unique chemical structure, which makes it a potential candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which makes it challenging to work with.

Future Directions

There are several future directions for the research on 3-methyl-1-oxo-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-1H-isochromene-3-carboxamide. One of the areas of future research is to investigate the potential of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, future research can focus on developing new methods for synthesizing this compound, which can improve its solubility and make it easier to work with in lab experiments. Finally, future research can focus on developing new derivatives of this compound, which can have improved biological activity and efficacy.

Synthesis Methods

The synthesis of 3-methyl-1-oxo-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-1H-isochromene-3-carboxamide involves several steps. The first step is the preparation of 3-(trifluoromethyl)benzylamine, which is then reacted with 2-bromoacetic acid to form 2-(3-(trifluoromethyl)benzyl)-N-(2-bromoacetyl)aniline. This compound is then reacted with thiosemicarbazide to form the final product, 3-methyl-1-oxo-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-1H-isochromene-3-carboxamide.

Scientific Research Applications

3-methyl-1-oxo-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-1H-isochromene-3-carboxamide has potential applications in various fields of scientific research. One of the significant areas of application is in the field of medicinal chemistry, where this compound can be used to develop new drugs. Studies have shown that this compound has antitumor and anti-inflammatory properties, which make it a potential candidate for the treatment of cancer and inflammatory diseases.

properties

Product Name

3-methyl-1-oxo-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-1H-isochromene-3-carboxamide

Molecular Formula

C22H17F3N2O3S

Molecular Weight

446.4 g/mol

IUPAC Name

3-methyl-1-oxo-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-4H-isochromene-3-carboxamide

InChI

InChI=1S/C22H17F3N2O3S/c1-21(11-14-6-2-3-8-17(14)18(28)30-21)19(29)27-20-26-12-16(31-20)10-13-5-4-7-15(9-13)22(23,24)25/h2-9,12H,10-11H2,1H3,(H,26,27,29)

InChI Key

RVTOUUPDAZHNCC-UHFFFAOYSA-N

SMILES

CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NC3=NC=C(S3)CC4=CC(=CC=C4)C(F)(F)F

Canonical SMILES

CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NC3=NC=C(S3)CC4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.